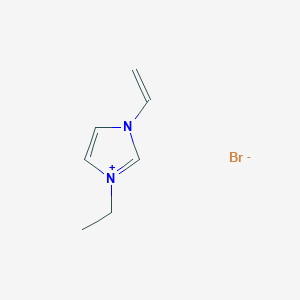

1-Ethyl-3-vinylimidazolium bromide, 98%

Descripción general

Descripción

1-Ethyl-3-vinylimidazolium bromide, 98%, is an ionic liquid that belongs to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. The molecular formula of 1-Ethyl-3-vinylimidazolium bromide is C7H11BrN2, and it has a molecular weight of 203.08 g/mol . This compound is widely used in various scientific research applications due to its versatile chemical properties.

Mecanismo De Acción

Target of Action

Ionic liquids, such as 1-Ethyl-3-vinylimidazolium bromide, have been found to exhibit antimicrobial properties . They interact with bacterial cells, disrupting their normal functions and leading to cell death .

Mode of Action

It is believed that the ionic liquid interacts with the bacterial cell membrane, causing disruption and leading to cell death .

Biochemical Pathways

It is known that the disruption of the bacterial cell membrane can lead to a cascade of events, including the leakage of cellular contents, inhibition of essential enzymes, and ultimately cell death .

Result of Action

The primary result of the action of 1-Ethyl-3-vinylimidazolium bromide is the death of bacterial cells . This is achieved through the disruption of the cell membrane and the subsequent cascade of events leading to cell death .

Action Environment

The efficacy and stability of 1-Ethyl-3-vinylimidazolium bromide can be influenced by various environmental factors. For instance, the pH and ionic strength of the environment can affect the compound’s interaction with bacterial cells

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Ethyl-3-vinylimidazolium bromide can be synthesized through a straightforward synthetic route involving the alkylation of 1-vinylimidazole with ethyl bromide. The reaction typically takes place in an organic solvent such as acetonitrile or methanol under reflux conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of 1-Ethyl-3-vinylimidazolium bromide involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to achieve the desired purity level of 98%. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

1-Ethyl-3-vinylimidazolium bromide undergoes various types of chemical reactions, including:

Substitution Reactions: The vinyl group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazolium derivatives.

Polymerization Reactions: The vinyl group can also undergo radical polymerization to form polymeric ionic liquids with unique properties.

Coordination Reactions:

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include halides, thiols, and amines.

Radical Initiators: Radical polymerization reactions often require initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Metal Salts: Coordination reactions typically involve metal salts such as palladium chloride or copper sulfate.

Major Products

Substituted Imidazolium Derivatives: These products are formed through nucleophilic substitution reactions and have diverse applications in organic synthesis and material science.

Polymeric Ionic Liquids: These are formed through radical polymerization and are used in various applications, including antimicrobial coatings and ion-exchange membranes.

Metal Complexes:

Aplicaciones Científicas De Investigación

1-Ethyl-3-vinylimidazolium bromide has a wide range of scientific research applications, including:

Comparación Con Compuestos Similares

1-Ethyl-3-vinylimidazolium bromide can be compared with other similar compounds, such as:

1-Butyl-3-vinylimidazolium bromide: This compound has a longer alkyl chain, which can enhance its lipophilicity and antimicrobial activity.

1-Allyl-3-vinylimidazolium bromide: This compound has an allyl group instead of an ethyl group, which can affect its reactivity and polymerization behavior.

1-Methyl-3-vinylimidazolium bromide: This compound has a shorter alkyl chain, which can influence its solubility and thermal stability.

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of imidazolium-based ionic liquids.

Actividad Biológica

1-Ethyl-3-vinylimidazolium bromide (EVImBr) is an ionic liquid that has garnered attention in the fields of chemistry and biochemistry due to its unique properties and potential applications. This compound, with a molecular formula of C8H13BrN2, is characterized by its low volatility, thermal stability, and amphiphilic nature. The biological activity of EVImBr is particularly noteworthy, as it exhibits antimicrobial properties and biocompatibility, making it a candidate for various applications in pharmaceuticals and biotechnology.

- Molecular Formula : C8H13BrN2

- Molecular Weight : 203.10 g/mol

- Ionic Nature : As an ionic liquid, EVImBr has a charged cation and an anion (bromide), which contribute to its solubility and reactivity in biological systems.

Antimicrobial Properties

Research indicates that EVImBr possesses significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mode of action is believed to involve disruption of microbial cell membranes, leading to cell lysis. This mechanism is similar to other imidazolium-based ionic liquids, which have been shown to effectively control the growth of pathogenic microorganisms.

- Minimum Inhibitory Concentration (MIC) : Studies have determined the MIC values for EVImBr against different bacterial strains. For instance, it has shown effective inhibition against Escherichia coli and Staphylococcus aureus, with MIC values comparable to traditional antibiotics.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 0.25 |

| Pseudomonas aeruginosa | 1.0 |

Biocompatibility

The biocompatibility of EVImBr has been evaluated through cytotoxicity assays involving mammalian cells. Results suggest that at concentrations effective for antimicrobial activity, EVImBr exhibits low toxicity towards human cells, making it suitable for biomedical applications.

Study on Antimicrobial Activity

A comprehensive study evaluated the antimicrobial properties of various imidazolium-based ionic liquids, including EVImBr. The study utilized a Langmuir monolayer technique to assess the interaction of EVImBr with bacterial membranes. The findings indicated that the presence of the ethyl group in the imidazolium cation enhances its membrane-disrupting capabilities compared to other alkyl chain variations.

Application in Polymer Matrices

Research has also explored the incorporation of EVImBr into polymeric matrices for controlled release applications. Polymeric films containing EVImBr demonstrated sustained antimicrobial activity while maintaining structural integrity, suggesting potential uses in wound dressings and packaging materials.

Research Findings

- Mechanism of Action : The primary mechanism involves membrane permeabilization and disruption, which is critical for its antibacterial efficacy.

- Synergistic Effects : Studies indicate that combining EVImBr with other antimicrobial agents can enhance its effectiveness, potentially reducing required dosages.

- Environmental Impact : Preliminary biodegradation studies suggest that EVImBr can be broken down in environmental conditions, presenting a lower ecological risk compared to conventional solvents.

Propiedades

IUPAC Name |

1-ethenyl-3-ethylimidazol-3-ium;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N2.BrH/c1-3-8-5-6-9(4-2)7-8;/h3,5-7H,1,4H2,2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PREZSYXZLYLHNH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CN(C=C1)C=C.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

131566-27-3 | |

| Details | Compound: Poly(1-vinyl-3-ethylimidazolium bromide) | |

| Record name | Poly(1-vinyl-3-ethylimidazolium bromide) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131566-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

203.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34311-88-1 | |

| Record name | 1-Ethyl-3-vinylimidazolium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.